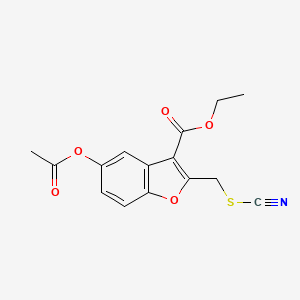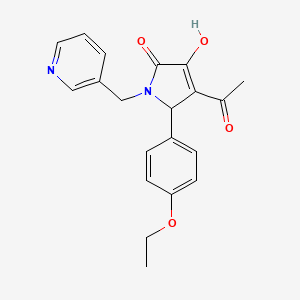
Ethyl 5-(acetyloxy)-2-(thiocyanatomethyl)-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a benzofuran core structure This compound is characterized by its unique functional groups, including an acetyloxy group, a cyanosulfanyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the acetyloxy and cyanosulfanyl groups. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanosulfanyl group to a thiol or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in ester hydrolysis, releasing acetic acid and the corresponding alcohol. The cyanosulfanyl group can undergo redox reactions, affecting cellular redox balance. These interactions can modulate various biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-(HYDROXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE
- ETHYL 5-(ACETYLOXY)-2-[(METHYLSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE
- ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-INDOLE-3-CARBOXYLATE
Uniqueness
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE is unique due to the combination of its functional groups, which provide a distinct set of chemical reactivities and potential applications. The presence of both acetyloxy and cyanosulfanyl groups in the benzofuran core structure distinguishes it from other similar compounds, offering unique opportunities for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C15H13NO5S |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-2-(thiocyanatomethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C15H13NO5S/c1-3-19-15(18)14-11-6-10(20-9(2)17)4-5-12(11)21-13(14)7-22-8-16/h4-6H,3,7H2,1-2H3 |
InChI Key |
IZGNPTNHPMKZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azepan-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15032081.png)

![(2Z)-N-(3-ethoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B15032090.png)
![N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032093.png)
![(7Z)-3-(4-ethylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15032102.png)
![7-butan-2-yl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032112.png)
![N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B15032120.png)
![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B15032122.png)

![3,4-bis(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B15032142.png)
![[(5Z)-5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15032147.png)
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B15032153.png)
![Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15032154.png)
![2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15032160.png)
